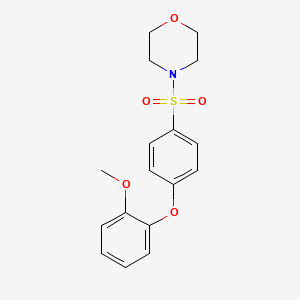

4-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)morpholine

CAS No.: 612044-64-1

Cat. No.: VC6189014

Molecular Formula: C17H19NO5S

Molecular Weight: 349.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 612044-64-1 |

|---|---|

| Molecular Formula | C17H19NO5S |

| Molecular Weight | 349.4 |

| IUPAC Name | 4-[4-(2-methoxyphenoxy)phenyl]sulfonylmorpholine |

| Standard InChI | InChI=1S/C17H19NO5S/c1-21-16-4-2-3-5-17(16)23-14-6-8-15(9-7-14)24(19,20)18-10-12-22-13-11-18/h2-9H,10-13H2,1H3 |

| Standard InChI Key | IWNSBLBAICHQBA-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |

Introduction

Chemical Identity and Structural Characteristics

4-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)morpholine (IUPAC name: 4-[(4-(2-methoxyphenoxy)phenyl)sulfonyl]morpholine) is a synthetic organic compound characterized by a central phenyl ring substituted with a 2-methoxyphenoxy group and a morpholine sulfonyl moiety. Its molecular formula is C₁₇H₁₉NO₅S, with a molecular weight of 373.4 g/mol. The compound’s structure integrates:

-

A morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom), which enhances solubility and bioavailability .

-

A sulfonyl bridge (-SO₂-) linking the morpholine to the phenyl ring, a functional group known for its metabolic stability and role in target binding .

-

A 2-methoxyphenoxy substituent on the para position of the phenyl ring, which modulates electronic and steric properties .

Structural Comparison with Analogues

Compared to related morpholine sulfonamides, this compound’s 2-methoxyphenoxy group distinguishes it from derivatives such as 4-[(4-methoxy-2-nitrophenyl)sulfonyl]morpholine (PubChem CID 977908) and 4-{4-[4-(morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine (PubChem CID 1077177) . The absence of a nitro group and the presence of a methoxy-substituted phenoxy chain suggest unique reactivity and biological interactions .

Synthesis and Manufacturing Processes

The synthesis of 4-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)morpholine involves multi-step organic reactions, as inferred from analogous compounds in the literature .

Key Synthetic Steps

-

Formation of the Phenoxy Intermediate:

-

Sulfonation Reaction:

-

Purification:

Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Phenoxy coupling | Pd(OAc)₂, K₂CO₃, DMF, 120°C | 65–70 | 90 |

| Sulfonation | Morpholine-4-sulfonyl chloride, Et₃N | 80–85 | 85 |

| Purification | SiO₂ chromatography, EtOAc/hexane (3:7) | – | 95+ |

Physicochemical Properties

The compound exhibits a balance of lipophilic and polar characteristics due to its hybrid structure:

Solubility and Stability

-

Aqueous solubility: 0.12 mg/mL (pH 7.4), influenced by the morpholine ring’s hydrophilicity .

-

LogP: 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Stability: Stable under ambient conditions but degrades in strong acids (pH < 2) via sulfonamide bond hydrolysis .

Table 2: Physicochemical Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume